molecular formula C13H10O2 B166620 Phenyl benzoate CAS No. 93-99-2

Phenyl benzoate

Cat. No. B166620
CAS RN: 93-99-2
M. Wt: 198.22 g/mol
InChI Key: FCJSHPDYVMKCHI-UHFFFAOYSA-N
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Description

Phenyl benzoate is a phenyl ester of benzoic acid . It is used primarily in the production of polyesters with a wide variety of applications . It is generally stable at room temperature, but it does have some harmful properties .


Synthesis Analysis

Phenyl benzoate can be synthesized in one step, and the total yields ranged from 31% to 85% . The compound is formed in a reaction between phenol, sodium hydroxide, and benzoyl chloride .


Molecular Structure Analysis

The molecular structure of phenyl benzoate has been determined from 844 microdensitometer-measured intensities . All bond lengths and angles were reported to be normal .


Chemical Reactions Analysis

Phenyl benzoate undergoes Fries rearrangement catalyzed by heteropoly acids to yield the acylated phenols and esters . It also serves as a precursor that undergoes the intramolecular biaryl coupling reaction to produce the intermediate for the synthesis of (−)-steganone .


Physical And Chemical Properties Analysis

Phenyl benzoate has a molecular formula of C13H10O2 and an average mass of 198.217 Da . It has a density of 1.1±0.1 g/cm3, a boiling point of 314.0±11.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .

Scientific Research Applications

Liquid Crystalline Phenyl Benzoate Derivatives

Phenyl benzoate derivatives are crucial in the preparation of liquid crystalline materials. The mesomorphic properties of phenyl benzoates are significant, and these derivatives find applications in various fields including medicine, macroheterocyclic chemistry, polymer chemistry, and technology. The research data indicates that phenyl benzoate derivatives exhibit mesogenic properties, making them essential components in the mentioned areas (Potemkina, Kuvshinova, & Koifman, 2019).

Structural Analysis and Spectroscopic Data

Phenyl benzoate has been studied extensively for its molecular structure, conformational properties, dipole moment, and vibrational spectroscopic data. Various computational methods such as Hartree–Fock (HF), density functional (DFT), and second order Møller–Plesset perturbation theory (MP2) have been employed to calculate these properties, providing insights into the compound's physical and chemical characteristics. These studies are crucial for understanding the interactions and behavior of phenyl benzoate at the molecular level (Wrzalik, Merkel, & Kocot, 2003).

Stability in Thermotropic Liquid Crystals

The stability of thermotropic liquid crystals is influenced significantly by the molecular structure of compounds like phenyl benzoate. Studies involving gas electron diffraction and ab initio calculations have provided detailed insights into the structural parameters and potential functions of phenyl benzoate. This research helps in understanding the relationship between molecular structures and the nematic-to-liquid transition temperatures, which is essential for the development and optimization of liquid crystal displays and other related technologies (Tsuji, Takeuchi, Egawa, & Konaka, 2001).

Chemical Reactions and Kinetics

Understanding the reaction mechanisms and kinetics of compounds like phenyl benzoate is vital for various chemical processes. For instance, the alkaline hydrolysis of phenyl benzoate in ethanol-water media has been studied using high-performance liquid chromatography and diode array detector (HPLC-DAD). Such studies elucidate the reaction mechanisms and kinetic profiles, providing valuable data for chemical synthesis and analysis (Zhao, Wang, Li, & Zhu, 2006).

Adsorption and Decomposition Studies

The adsorption and decomposition of benzoic acid on surfaces like Cu(110) have been investigated, shedding light on the formation of phenyl species and the mechanisms of hydrogen abstraction. These studies are fundamental for understanding surface chemistry and catalysis, which are critical in various industrial processes (Lee, Dougherty, & Yates, 2006).

Synthesis and Imaging Applications

Phenyl benzoate derivatives are also used in the synthesis of new materials and compounds. For instance, a new hemicyanine-based near-infrared fluorescence off-on probe with phenyl 2-(benzoylthio)benzoate as the recognition moiety has been developed for the sensitive imaging of hydrogen polysulfides in cells and mice in vivo (Fang, Chen, Shi, Li, Xian, & Ma, 2017).

Safety And Hazards

Phenyl benzoate is harmful and very toxic if swallowed and is also a skin irritant . It is recommended that users wear safety goggles to prevent the powder from entering the eyes and avoid breathing the dust or vapor .

Future Directions

Phenyl benzoate derivatives offer almost unlimited possibilities for modifying their structure and mesomorphic, physical, and applied properties . They have applications in medicine, the chemistry of macroheterocyclic compounds, as well as in polymer chemistry and technology .

properties

IUPAC Name

phenyl benzoate
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InChI

InChI=1S/C13H10O2/c14-13(11-7-3-1-4-8-11)15-12-9-5-2-6-10-12/h1-10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FCJSHPDYVMKCHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2=CC=CC=C2
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Molecular Formula

C13H10O2
Source PubChem
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DSSTOX Substance ID

DTXSID0048210
Record name Phenyl benzoate
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Molecular Weight

198.22 g/mol
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Physical Description

Solid with an odor of geraniums; [Merck Index] Crystalline powder; [Alfa Aesar MSDS]
Record name Phenyl benzoate
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Product Name

Phenyl benzoate

CAS RN

93-99-2
Record name Phenyl benzoate
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Record name Diphenylcarboxylate
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Record name PHENYL BENZOATE
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Record name Benzoic acid, phenyl ester
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Record name Phenyl benzoate
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Synthesis routes and methods I

Procedure details

The decarbonylation reaction of phenyl phenylglyoxylate (PPG) was repeated in the manner as described in Example 79, except that neither tetraphenylphosphonium chloride nor chloroform was employed. The results are also set forth in Table 12.
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phenyl phenylglyoxylate
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Synthesis routes and methods II

Procedure details

The decarbonylation reaction of phenyl phenylglyoxylate (PPG) was repeated in the manner as described in Example 79, except that the organic phosphorus compound set forth in Table 12 was employed and the amount of chloroform was changed as set forth in Table 12. The results are also set forth in Table 12.
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phenyl phenylglyoxylate
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Synthesis routes and methods III

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Phenyl Mercuric Acetate, Benzoate, Borate, Bromide or Chloride
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Synthesis routes and methods IV

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Synthesis routes and methods V

Procedure details

Phenyl benzoate was synthesized using the same method as in Example 9. Next, into an autoclave made of SUS316 having an internal volume of 100 ml were charged the synthesized phenyl benzoate 30 g (151 mmole), dimethyl carbonate 6.82 g (75.7 mmole) and titanium tetraphenoxide 0.02 g (0.045 mmole). After replacing the air with nitrogen, the autoclave was sealed and the contents were reacted for two hours at 200° C. After completing the reaction, the reaction mixture was analyzed by gas chromatography. As a result, the yield of methyl phenyl carbonate was 15%, and the yield of diphenyl carbonate was 4%. Furthermore, at the same time, methyl benzoate was produced as a by-product with a yield of 19% (the yield is given in terms of phenyl benzoate).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6,360
Citations
JM Adams, SE Morsi - Acta Crystallographica Section B: Structural …, 1976 - scripts.iucr.org
(IUCr) The crystal structure of phenyl benzoate … The crystal structure of phenyl benzoate … There has recently been some interest in the solid-state decomposition kinetics of dibenzoyl …
Number of citations: 133 scripts.iucr.org
JP Van Meter, BH Klanderman - Molecular Crystals and Liquid …, 1973 - Taylor & Francis
… The ability of terminal alkyl and alkoxy substituents to promote liquid crystallinity in the phenyl benzoate system was evaluated. The ester central linkage was also compared with other …
Number of citations: 74 www.tandfonline.com
R Wrzalik, K Merkel, A Kocot - Journal of molecular modeling, 2003 - Springer
… , IR and Raman intensities) of phenyl benzoate were calculated using Hartree–Fock (HF), … energy functions for torsional motion of phenyl benzoate relative to the minimum value. a …
Number of citations: 53 link.springer.com
RT Klingbiel, DJ Genova, TR Criswell… - Journal of the …, 1974 - ACS Publications
The dielectric anisotropies of a number of terminally substituted Schiff-base and phenyl benzoate liquid crystals are reported. These permittivities are interpreted by use of the Onsager …
Number of citations: 79 pubs.acs.org
H Abe, K Nishioka, S Takeda, M Arai, Y Takeuchi… - Tetrahedron letters, 2005 - Elsevier
… In this letter, we describe their synthesis through a Pd-mediated biaryl coupling reaction of phenyl benzoate derivatives as the key step.4, 5 … To obtain these compounds, we …
Number of citations: 85 www.sciencedirect.com
GD Yadav, IV Borkar - Process Biochemistry, 2010 - Elsevier
… and phenyl benzoate … phenyl benzoate (0.01 mol) and hydrazine (0.02 mol) in toluene (15 ml) were reacted with C. antarctica lipase B (Novozym 435) at 50 C, 95% of phenyl benzoate …
Number of citations: 23 www.sciencedirect.com
T Ikeda, S Horiuchi, DB Karanjit, S Kurihara… - …, 1990 - ACS Publications
Photochemically induced isothermal phase transition in polymer liquid crystals (PLC) with mesogenic phenyl benzoate side chains has been demonstrated. PLC's examined are poly (4'-…
Number of citations: 261 pubs.acs.org
YS Lee, MY Yeh, YP Shih - Industrial & engineering chemistry …, 1995 - ACS Publications
… The reaction kinetics of the phase-transfer synthesisof phenyl benzoate from benzoyl … Polar organic solvents promote high conversion from benzoyl chloride to phenyl benzoate and fast …
Number of citations: 25 pubs.acs.org
Y Fukushi, H Yoshino, J Ishikawa… - Journal of Materials …, 2014 - pubs.rsc.org
… Here, we investigated anticancer activities of some phenyl benzoate derivatives possessing … activities of phenyl benzoate derivatives We prepared phenyl benzoate derivatives 1–3 and …
Number of citations: 19 pubs.rsc.org
T Ikeda, S Horiuchi, DB Karanjit, S Kurihara… - …, 1990 - ACS Publications
In orderto explore photochemically induced isothermal phase transition behaviors of poly-mer liquid crystals (PLC) with mesogenic phenyl benzoate side chainsin relation to their …
Number of citations: 227 pubs.acs.org

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